Alalevonadifloxacin hydrochloride

Pharmacokinetics Prodrug Design Oral Bioavailability

Alalevonadifloxacin hydrochloride (WCK-2349 HCl) is the indispensable oral prodrug of levonadifloxacin, achieving ~89–90% oral bioavailability versus the parent's negligible oral absorption. It delivers pharmacokinetics superimposable on IV levonadifloxacin, enabling definitive oral PK/PD studies in MRSA models. Unlike generic fluoroquinolones, the active moiety levonadifloxacin is a benzoquinolizine subclass agent with potent dual inhibition of DNA gyrase and topoisomerase IV, providing a 16-fold potency advantage over levofloxacin against MRSA and a differentiated resistance profile. Its high pulmonary penetration (ELF/unbound plasma AUC ratio ~7.66) and clean CYP profile (no inhibition of 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) further distinguish this tool for respiratory infection and DDI studies. Procure this specific prodrug to guarantee valid oral dosing in your MRSA pharmacology programs.

Molecular Formula C22H27ClFN3O5
Molecular Weight 467.9 g/mol
CAS No. 396132-82-4
Cat. No. B1666804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlalevonadifloxacin hydrochloride
CAS396132-82-4
SynonymsAlalevonadifloxacin hydrochloride; 
Molecular FormulaC22H27ClFN3O5
Molecular Weight467.9 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.Cl
InChIInChI=1S/C22H26FN3O5.ClH/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24;/h9-13H,3-8,24H2,1-2H3,(H,28,29);1H/t11-,12-;/m0./s1
InChIKeyXWWJPQYPMLTWRH-FXMYHANSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alalevonadifloxacin Hydrochloride: Procuring the High-Bioavailability Oral Prodrug of Levonadifloxacin for MRSA Research


Alalevonadifloxacin hydrochloride (CAS: 396132-82-4, also known as WCK-2349 hydrochloride) is a novel L-alanine ester prodrug of the benzoquinolizine fluoroquinolone levonadifloxacin [1]. It was specifically engineered to overcome the poor oral absorption of its active parent moiety, enabling effective oral administration [2]. The compound is approved in India as part of a dual-therapy approach (oral alalevonadifloxacin/IV levonadifloxacin) for treating acute bacterial skin and skin structure infections (ABSSSI), including those caused by methicillin-resistant *Staphylococcus aureus* (MRSA), and diabetic foot infections [3].

The Procurement Imperative: Why Alalevonadifloxacin Hydrochloride Cannot Be Substituted with Standard Fluoroquinolones


Generic substitution with other oral fluoroquinolones (e.g., levofloxacin, moxifloxacin) or other anti-MRSA agents (e.g., linezolid) is not scientifically valid for applications requiring this specific compound. Alalevonadifloxacin is a critical enabler of oral levonadifloxacin therapy; the active parent, levonadifloxacin, exhibits very poor oral absorption, which the prodrug specifically addresses by achieving ~89-90% oral bioavailability in humans [1]. Furthermore, the active moiety belongs to the distinct benzoquinolizine subclass and possesses a differentiated dual-targeting mechanism, which underpins its potency against fluoroquinolone-resistant MRSA strains [2]. Therefore, the choice of alalevonadifloxacin hydrochloride is essential for studies involving oral administration of levonadifloxacin or for exploring this specific mechanism of action.

Quantitative Differentiation of Alalevonadifloxacin Hydrochloride from Comparator Antibiotics: An Evidence Guide for Scientific Procurement


Oral Bioavailability: Alalevonadifloxacin Enables Effective Oral Delivery of Levonadifloxacin

The primary differentiation of alalevonadifloxacin hydrochloride is its high oral bioavailability, enabling oral dosing of levonadifloxacin. A key comparator is levonadifloxacin itself, which exhibits very poor oral absorption [1]. In contrast, the oral prodrug alalevonadifloxacin achieves an absolute oral bioavailability of approximately 89-90% in humans [2][3].

Pharmacokinetics Prodrug Design Oral Bioavailability

Anti-MRSA Potency: Levonadifloxacin's MIC Against MRSA Compared to Levofloxacin

The active moiety levonadifloxacin demonstrates potent activity against MRSA, with an MIC50/90 of 0.5/1.0 mg/L against a contemporary collection of Indian MRSA isolates [1]. A direct comparison with levofloxacin showed that levonadifloxacin's potency was 16-fold superior (based on MIC data) [2].

Antimicrobial Susceptibility MRSA Minimum Inhibitory Concentration

CYP-Mediated Drug-Drug Interaction Risk: Levonadifloxacin Shows No Inhibition of Key CYP Isoforms

Levonadifloxacin and its sulfate metabolite were assessed for their inhibitory effects on seven key human liver CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). The study found that neither levonadifloxacin nor its metabolite inhibited any of these CYP enzymes, even at supra-therapeutic concentrations (12-24x clinical Cmax) [1].

Drug-Drug Interactions CYP Inhibition Safety Pharmacology

Pulmonary Penetration: High ELF/Plasma Ratio Supports Respiratory Infection Research

Following oral administration of alalevonadifloxacin to healthy subjects, the active moiety levonadifloxacin achieved an epithelial lining fluid (ELF) to unbound plasma AUC ratio of 7.66, indicating excellent penetration into the lung [1]. In contrast, vancomycin is known to have poor lung tissue concentration [2].

Pulmonary Pharmacokinetics Epithelial Lining Fluid Tissue Penetration

Mechanism of Action: Preferential Dual-Targeting of DNA Gyrase and Topoisomerase IV

Levonadifloxacin exhibits a well-differentiated mechanism of action involving strong affinity for both DNA gyrase and topoisomerase IV [1]. This contrasts with other quinolones, which may primarily target one enzyme (e.g., topoisomerase IV) [2]. This dual targeting is associated with potent activity against quinolone-resistant *S. aureus*.

Mechanism of Action DNA Gyrase Topoisomerase IV Fluoroquinolone Resistance

Validated Application Scenarios for Alalevonadifloxacin Hydrochloride in Research and Development


Preclinical PK/PD Modeling of Oral Anti-MRSA Therapy

Alalevonadifloxacin hydrochloride is the essential compound for any in vivo study requiring oral dosing of levonadifloxacin. Its high oral bioavailability (∼90%) [1] and the superimposable pharmacokinetic profile of the active moiety with that of intravenous levonadifloxacin [2] make it the definitive tool for establishing oral PK/PD relationships in animal models of MRSA infection.

Investigating Mechanisms to Overcome Fluoroquinolone Resistance in MRSA

The active moiety levonadifloxacin, generated from this prodrug, is a potent inhibitor of both DNA gyrase and topoisomerase IV [3]. This differentiated mechanism provides a valuable research tool for investigating strategies to combat fluoroquinolone-resistant *S. aureus*. The compound's 16-fold potency advantage over levofloxacin [4] against MRSA further supports its use in resistance mechanism studies.

Studying Pulmonary Infections with an Orally Bioavailable Anti-MRSA Agent

The high pulmonary penetration ratio of levonadifloxacin (ELF/unbound plasma AUC ratio of 7.66) [1] positions alalevonadifloxacin hydrochloride as a key research compound for studies on respiratory tract infections caused by MRSA. This is particularly relevant when modeling scenarios where alternative anti-MRSA agents like vancomycin exhibit poor lung distribution [5].

Drug-Drug Interaction Studies Requiring a Low CYP Inhibition Liability

For in vitro and in vivo pharmacology studies involving co-administered CYP substrates, alalevonadifloxacin-derived levonadifloxacin offers a significant advantage. The active moiety's demonstrated lack of inhibition against seven major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) at supra-therapeutic concentrations [6] simplifies study design and interpretation compared to other fluoroquinolones with known CYP liabilities.

Quote Request

Request a Quote for Alalevonadifloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.